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Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylacetic acid

Cat. No.: B1362253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential

applications in medicinal chemistry and materials science. Its structural features, including a

nitrile group and a fluorine atom on the phenyl ring, make it an attractive scaffold for the

synthesis of novel compounds with tailored biological activities. This technical guide provides a

comprehensive overview of its molecular structure, properties, synthesis, and spectral

characterization. As of the latest literature review, detailed studies on the specific biological

activities and signaling pathway modulations of 3-Cyano-4-fluorophenylacetic acid are not

extensively published. However, the known roles of related fluorinated phenylacetic acid

derivatives in drug development suggest its potential as a valuable intermediate.[1][2]

Molecular Structure and Chemical Properties
The molecular structure of 3-Cyano-4-fluorophenylacetic acid consists of a benzene ring

substituted with a carboxymethyl group at position 1, a cyano group at position 3, and a fluorine

atom at position 4.

Chemical Structure:

Molecular Structure of 3-Cyano-4-fluorophenylacetic acid
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Below is a summary of the key chemical and physical properties of 3-Cyano-4-
fluorophenylacetic acid.

Property Value Reference

CAS Number 519059-11-1 [3]

Molecular Formula C₉H₆FNO₂ [3]

Molecular Weight 179.15 g/mol [3]

IUPAC Name
2-(3-Cyano-4-

fluorophenyl)acetic acid

Canonical SMILES
C1=CC(=C(C=C1CC(=O)O)C#

N)F
[3]

InChI Key
DOBONCGSXZWPIJ-

UHFFFAOYSA-N
[3]

Predicted pKa 4.05 ± 0.10 [3]

Predicted Solubility 0.39 g/L (at 25 °C) [3]

Experimental Protocols: Synthesis
A standard method for the synthesis of phenylacetic acid derivatives is the hydrolysis of the

corresponding benzyl cyanide.[4] While a specific detailed protocol for 3-Cyano-4-
fluorophenylacetic acid is not readily available in peer-reviewed literature, a general synthetic

approach can be proposed based on established chemical principles.

Proposed Synthetic Pathway:

3-Cyano-4-fluorotoluene 3-Cyano-4-fluorobenzyl bromide
Bromination (e.g., NBS, light/heat)

3-Cyano-4-fluorobenzyl cyanide
Cyanation (e.g., NaCN, DMSO)

3-Cyano-4-fluorophenylacetic acid
Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)

Click to download full resolution via product page

General synthetic route for 3-Cyano-4-fluorophenylacetic acid.
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General Experimental Protocol for Hydrolysis of a Benzyl Cyanide:

This protocol is adapted from the synthesis of phenylacetic acid and would require optimization

for the specific substrate.[5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, the starting material, 3-cyano-4-fluorobenzyl cyanide, is mixed with an aqueous

solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

Heating: The reaction mixture is heated to reflux and stirred vigorously for several hours. The

progress of the reaction should be monitored by a suitable analytical technique, such as Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up:

Acidic Hydrolysis: After cooling, the reaction mixture is poured into cold water. The

resulting precipitate of 3-Cyano-4-fluorophenylacetic acid is collected by filtration.

Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g.,

HCl) to precipitate the carboxylic acid. The precipitate is then collected by filtration.

Purification: The crude product can be further purified by recrystallization from an appropriate

solvent system to yield the final product.

Spectroscopic Data
Detailed experimental spectra for 3-Cyano-4-fluorophenylacetic acid are not widely

published. However, based on the known spectral data of similar compounds, the expected

spectral characteristics can be predicted.[6][7][8]

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methylene protons of the acetic acid side chain. The chemical shifts and coupling

patterns will be influenced by the electron-withdrawing cyano group and the electronegative

fluorine atom.

4.2. ¹³C NMR Spectroscopy
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The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The

chemical shifts of the aromatic carbons will be affected by the substituents, and distinct signals

are expected for the carboxylic acid carbon, the methylene carbon, and the nitrile carbon.[9]

[10][11]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.[12]

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (Carboxylic Acid) 3300-2500 (broad)

C-H stretch (Aromatic) 3100-3000

C-H stretch (Aliphatic) 3000-2850

C≡N stretch (Nitrile) 2260-2220

C=O stretch (Carboxylic Acid) 1725-1700

C=C stretch (Aromatic) 1600-1450

C-F stretch 1250-1000

4.4. Mass Spectrometry

The mass spectrum of 3-Cyano-4-fluorophenylacetic acid is expected to show the molecular

ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the

carboxyl group (-COOH, 45 Da) and other characteristic fragments.[13][14]

Biological Activity and Applications
While specific biological data for 3-Cyano-4-fluorophenylacetic acid is limited in the public

domain, related fluorinated phenylacetic acid derivatives are known to be important

intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory

drugs (NSAIDs) and other bioactive molecules.[1][2] The presence of the fluorine atom can
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enhance metabolic stability and binding affinity of drug candidates. The cyano group can also

be a key pharmacophore or a precursor for other functional groups.

Given the lack of specific data, a logical workflow for investigating the biological potential of this

compound is proposed below.

3-Cyano-4-fluorophenylacetic acid

In Vitro Assays (e.g., enzyme inhibition, receptor binding, cell viability)

In Silico Screening (e.g., molecular docking)

Hit Identification Lead Optimization (SAR studies) Preclinical Studies

Click to download full resolution via product page

Proposed workflow for biological evaluation.

Conclusion
3-Cyano-4-fluorophenylacetic acid is a chemical compound with significant potential as a

building block in the development of new pharmaceuticals and functional materials. While

comprehensive data on its biological activity is not yet available, its structural relationship to

known bioactive molecules suggests that it is a promising candidate for further investigation.

This guide provides a summary of its known properties and a framework for its synthesis and

characterization, intended to support researchers in their exploration of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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